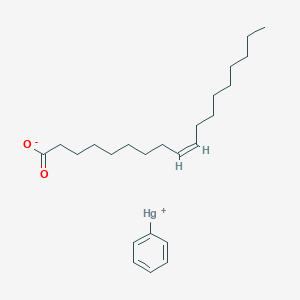
1-Phenyl-1,2-propanedione-2-oxime
Vue d'ensemble
Description
1-Phenyl-1,2-propanedione-2-oxime (PPDO) is an organic compound with a variety of applications in organic synthesis and scientific research. It is a colorless, crystalline solid with a melting point of 118-120°C and a boiling point of 230-231°C. PPDO is soluble in water, ethanol, and other organic solvents. It is used in a variety of chemical reactions, including the synthesis of a wide range of organic compounds.
Applications De Recherche Scientifique
Structural Studies and Complex Formation : It reacts with thiosemicarbazides to form thiosemicarbazone oximes. For example, the crystal structure of one such derivative, HPopip, has been analyzed, showing a single-trans conformation with respect to carbon-carbon. A nickel(II) complex using a derivative of 1-Phenyl-1,2-propanedione-2-oxime has been synthesized, showing unique coordination and bond distances (Bermejo, Castiñeiras, & West, 2001).
Analytical Properties for Metal Ion Determination : It is used for the spectrophotometric determination of copper(II) and nickel(II) in edible oils and seeds. This is due to its color reactions with these metals in specific buffer mediums, which can be measured at different absorbance wavelengths (Reddy, Prasad, & Reddy, 2003).
Development of Sensing Membranes : A novel sensing membrane (optode) for the determination of Cu(II) has been developed using this compound thiosemicarbazone immobilized on a triacetylcellulose membrane. This sensor exhibited good repeatability, reproducibility, and operational lifetime, with minimal interference from coexisting ions (Chamjangali, Soltanpanah, & Goudarzi, 2009).
Reduction Patterns of Oximes : It has shown different reduction patterns in electrochemical studies, influenced by substituents and covalent hydration of the C-N bond. This reveals the complexity in the behavior of such compounds under reduction conditions (Çelik, Ludvík, & Zuman, 2007).
Solvent Extraction Studies : The distribution equilibria of this compound and its copper(II) and nickel(II) complexes in water-chloroform systems have been studied, providing insights into extraction processes and complex formation in organic solvents (Izquierdo, Compañó, & Granados, 1991).
Potential Ataractic Activity : It has been used to synthesize ketoximino-esters, which have shown significant tranquilizer effectiveness, indicating its potential application in pharmaceuticals (Kochhar & Williams, 1965).
Catalysis : A palladium complex based on this compound thiosemi-carbazone-functionalized polystyrene resin has been found highly active for Heck and Suzuki coupling reactions in water, under phosphine-free conditions (Bakherad et al., 2012).
Photochemical Reactions : It's involved in the photoaddition to olefins, forming oxetanes. This contrasts with similar reactions involving other diketones, highlighting its unique reactivity in photochemical contexts (Shima, Takeo, Yokoyama, & Yamaguchi, 1977).
Regioselectivity in Hydrogenation : Studies on its hydrogenation over Pt catalysts have revealed insights into the regioselectivity of such processes, which are important in understanding catalytic reactions in organic chemistry (Nieminen et al., 2007).
Photopolymerization for Dental Applications : It has been studied as a photosensitizer for dental resin composites, showing potential for improving physical properties of such materials (Sun & Chae, 2000).
Mécanisme D'action
Target of Action
The primary targets of 1-Phenyl-1,2-propanedione-2-oxime are currently not well-defined in the literature. This compound is a derivative of propanedione, which is known to interact with various biological targets. The specific targets for this compound remain to be identified .
Mode of Action
The mode of action of this compound is not clearly established. As a derivative of propanedione, it may share similar interactions with its targets. The presence of the phenyl group and the oxime moiety could alter its interactions and resulting changes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interactions with its targets .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Phenyl-1,2-propanedione-2-oxime involves the reaction of benzaldehyde with acetone to form dibenzylideneacetone, which is then reacted with hydroxylamine hydrochloride to yield 1-Phenyl-1,2-propanedione-2-oxime.", "Starting Materials": ["Benzaldehyde", "Acetone", "Hydroxylamine hydrochloride"], "Reaction": ["Step 1: Benzaldehyde is reacted with acetone in the presence of a base catalyst to form dibenzylideneacetone.", "Step 2: Dibenzylideneacetone is then reacted with hydroxylamine hydrochloride in the presence of a base catalyst to yield 1-Phenyl-1,2-propanedione-2-oxime.", "Step 3: The crude product is purified by recrystallization from an appropriate solvent to obtain the final product in pure form."] } | |
| 119-51-7 | |
Formule moléculaire |
C9H9NO2 |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
(2Z)-2-hydroxyimino-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H9NO2/c1-7(10-12)9(11)8-5-3-2-4-6-8/h2-6,12H,1H3/b10-7- |
Clé InChI |
YPINLRNGSGGJJT-YFHOEESVSA-N |
SMILES isomérique |
C/C(=N/O)/C(=O)C1=CC=CC=C1 |
SMILES |
CC(=NO)C(=O)C1=CC=CC=C1 |
SMILES canonique |
CC(=NO)C(=O)C1=CC=CC=C1 |
melting_point |
114.0 °C |
| 119-51-7 | |
Pictogrammes |
Irritant; Environmental Hazard |
Synonymes |
1-phenyl-1,2-propanedione-2-oxime alpha-isonitropropiophenone |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
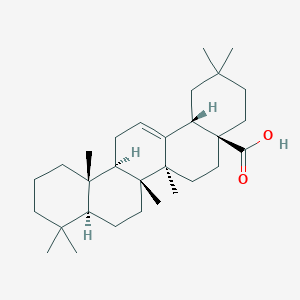
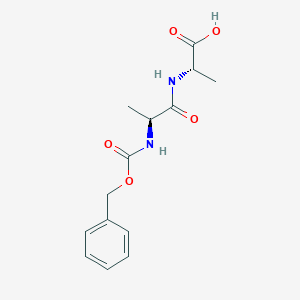
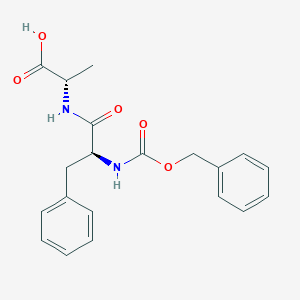
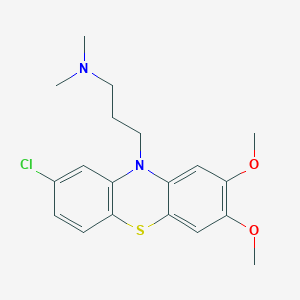
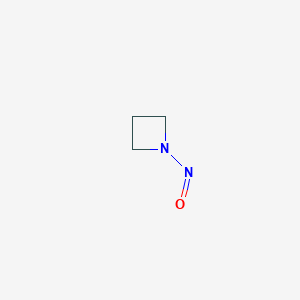
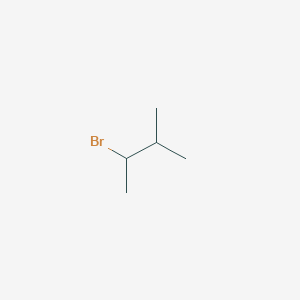
![Dibenzo[h,rst]pentaphene](/img/structure/B93501.png)
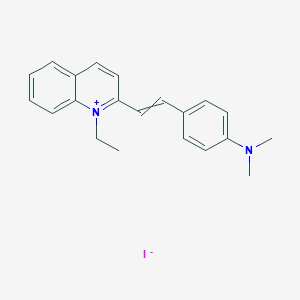
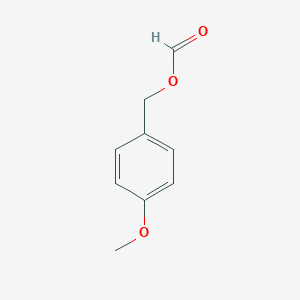
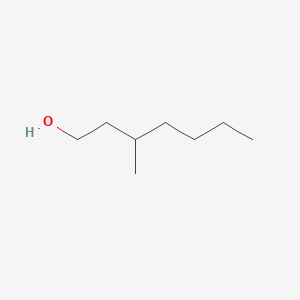
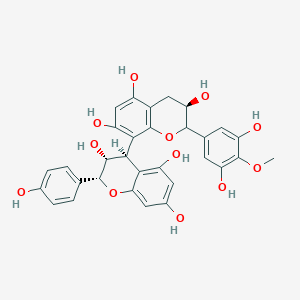
![Benzo[pqr]picene](/img/structure/B93510.png)
